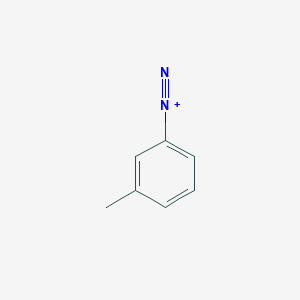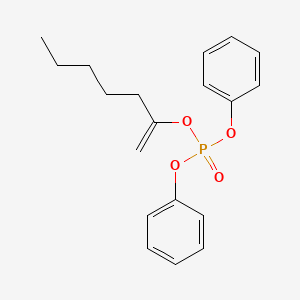
Hept-1-EN-2-YL diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-1-EN-2-YL diphenyl phosphate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a phosphate group attached to a hept-1-en-2-yl moiety and two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hept-1-EN-2-YL diphenyl phosphate typically involves the reaction of hept-1-en-2-ol with diphenyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Hept-1-en-2-ol+Diphenyl chlorophosphate→Hept-1-EN-2-YL diphenyl phosphate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Hept-1-EN-2-YL diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phenyl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl phosphate, while substitution reactions can produce a variety of substituted phosphates .
Applications De Recherche Scientifique
Hept-1-EN-2-YL diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Hept-1-EN-2-YL diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate esters, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Diphenyl phosphate: Lacks the hept-1-en-2-yl moiety but shares similar phosphate ester properties.
Triphenyl phosphate: Contains three phenyl groups instead of two, leading to different chemical and physical properties.
Hept-1-EN-2-YL phosphate: Similar structure but without the phenyl groups.
Uniqueness: Hept-1-EN-2-YL diphenyl phosphate is unique due to the combination of the hept-1-en-2-yl moiety and diphenyl phosphate structure.
Propriétés
Numéro CAS |
62869-90-3 |
|---|---|
Formule moléculaire |
C19H23O4P |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
hept-1-en-2-yl diphenyl phosphate |
InChI |
InChI=1S/C19H23O4P/c1-3-4-7-12-17(2)21-24(20,22-18-13-8-5-9-14-18)23-19-15-10-6-11-16-19/h5-6,8-11,13-16H,2-4,7,12H2,1H3 |
Clé InChI |
RXNKKXMJYXRCMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


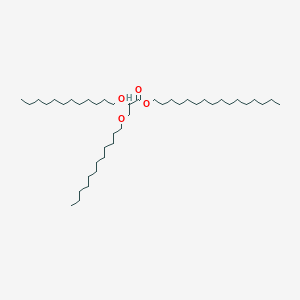
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
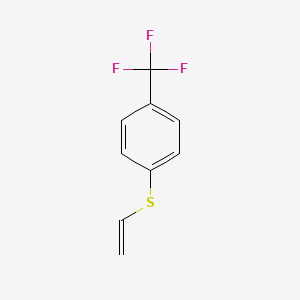
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
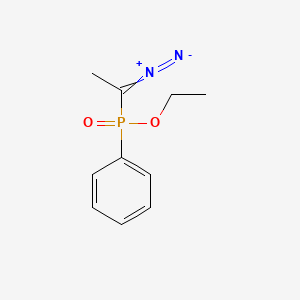
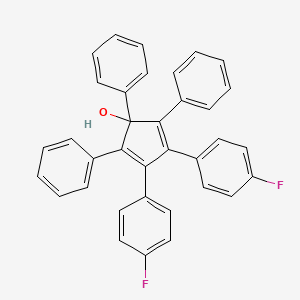

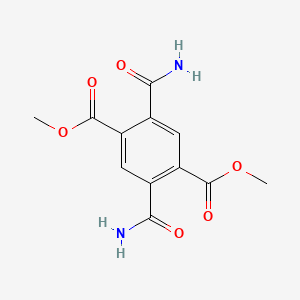
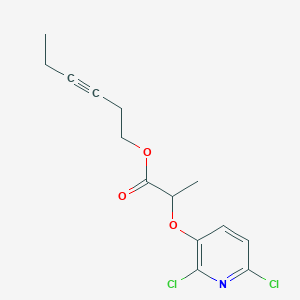

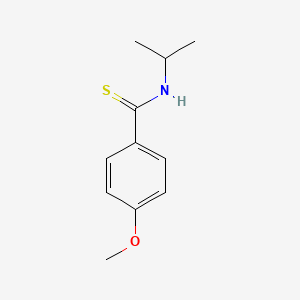
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
